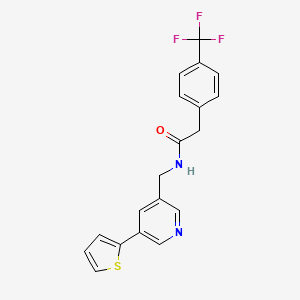
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine, also known as BDBM 13, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound 13 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to block the activation of nuclear factor-kappa B (NF-κB), a protein complex that regulates immune responses and cell survival.
Biochemical and Physiological Effects:
This compound 13 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. It has also been shown to improve cognitive function and protect against neurodegeneration. However, more research is needed to fully understand the effects of this compound 13 on the human body.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 in lab experiments is its relatively simple synthesis method, which makes it readily available for research. However, one limitation is the lack of information on its toxicity and potential side effects. More research is needed to determine the safety of this compound 13 for use in humans.
Future Directions
There are several future directions for research on 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its ability to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments. Additionally, further investigation is needed to fully understand the mechanism of action of this compound 13 and its effects on the human body.
Synthesis Methods
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 involves several steps, including the preparation of starting materials, cyclization, and reduction. The starting materials include 2-methylcyclobutanecarboxylic acid, 1,3-benzodioxole-5-carboxaldehyde, and hydrazine hydrate. The cyclization is achieved through the use of a coupling agent, such as N,N'-carbonyldiimidazole, and the reduction is carried out with sodium borohydride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells, including breast cancer and leukemia. In addition, this compound 13 has shown promise as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-15(16)13(14(17-18)9-3-2-4-9)10-5-6-11-12(7-10)20-8-19-11/h5-7,9H,2-4,8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCSSYVJVOYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCC2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)
![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)
![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)
![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)
![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)
![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)
![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)